
Hafnium boride
描述
Hafnium boride (HfB2) is a compound that exhibits a range of remarkable properties, making it a material of interest for various high-temperature applications. It is known for its hardness and high melting point, which positions it as a candidate for ultra-high-temperature ceramics .
Synthesis Analysis
The synthesis of nano-hafnium diboride powders has been achieved using a spark plasma sintering (SPS) apparatus. This method involves a boro/carborthermal reduction process of HfO2, which results in the formation of agglomerated nano-boride powders with primary particles ranging from 100-200 nm in size. The particle size of the starting HfO2 material plays a crucial role in the synthesis process, and the use of SPS helps suppress grain growth due to its fast heating rate .
Molecular Structure Analysis
Hafnium diboride has been synthesized under various conditions, and its molecular structure has been studied using different techniques. For instance, heteroepitaxial structures of HfB2 have been formed on hafnium single-crystal substrates through chemical vapor deposition, indicating the compatibility of HfB2 with hafnium surfaces . Additionally, the crystal structure of HfB2 has been investigated under high pressure, revealing anisotropic behavior along different crystal axes and a pressure-induced structural transition in nanosized HfB2 .
Chemical Reactions Analysis
The reactivity of hafnium with boron and carbon sources has been explored under non-self-propagating high-temperature synthesis conditions. These studies have shown that homogeneous and heterogeneous reactions can occur at temperatures significantly lower than the melting point of hafnium, without the need for particle melting. This opens up possibilities for chemically aided processes to create ultra-high-temperature ceramics under practical conditions .
Physical and Chemical Properties Analysis
Hafnium boride's electrochemical behavior has been studied in various pH conditions, revealing that the oxide layer grows irreversibly at certain potentials and that the oxide film exhibits insulating characteristics. The electrochemical properties are influenced by the pH of the solution, and the material shows anodic breakdown in acidic solutions .
The addition of hafnium to iron borophosphate glasses affects their structure and properties. The presence of HfP2O7 crystalline phase has been observed, which does not degrade the chemical durability of the glasses. The iron in these glasses exists in two valence states, and the mechanical properties of the material are influenced by the hafnium content .
The mechanical properties of hafnium carbonitride thin films have been improved by varying the applied negative bias voltage during deposition. These coatings exhibit increased hardness and elastic modulus, making them suitable for hard coating applications .
The stability and mechanical properties of various hafnium borides have been studied using first-principles calculations. The well-known P6/mmm-HfB2 phase is identified as the only thermodynamically stable phase at zero temperature and pressure, with other phases becoming stable at higher temperatures. The mechanical properties, such as hardness and fracture toughness, are influenced by the boron concentration and the topology of the boron sublattice .
科学研究应用
Application 1: Superhard Materials
- Summary of the Application: Hafnium boride (Hf-B) compounds are potential superhard materials because of the high electron concentration in transition metal and the formation of short covalent bond by the light element B . They are good candidates for novel superhard materials to replace diamond .
- Methods of Application or Experimental Procedures: The potential structures of the Hf-B system are systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations . The hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures .
- Results or Outcomes: The results show that the hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures . For Hf-B with sandwiches II structure, the bulk modulus, shear modulus, Young’s modulus, hardness and ideal strength have linear relationship with B concentrations . The newly predicted structure C 2-HfB 6 is estimated to have a superhardness of up to 50 GPa .
Application 2: Ultrahigh-Temperature Structural Ceramics
- Summary of the Application: Hafnium borides are known as ultrahigh-temperature structural ceramics . They have unique features like high melting temperature, high chemical stability, and high thermal conductivity .
- Methods of Application or Experimental Procedures: The stability of hafnium borides at zero pressure is investigated via evolutionary crystal structure prediction and first-principles calculations .
- Results or Outcomes: The results indicate that the well-known P6/mmm-HfB 2 is the only thermodynamically stable phase at zero temperature and pressure, and two more phases (Pnma-HfB and HfB 12) become thermodynamically stable at higher temperatures .
Application 3: Wear Resistant Coatings
- Summary of the Application: Hafnium diboride is used in wear resistant coatings . It’s use has also been looked at for use in ultra high temperature composites in conjunction with silicon carbide (SiC), due to its excellent refractoriness .
- Methods of Application or Experimental Procedures: The application of Hafnium diboride in wear resistant coatings involves the deposition of the material onto the surface of the object that needs to be protected . The addition of silicon carbide improves its oxidations resistance .
- Results or Outcomes: The use of Hafnium diboride in wear resistant coatings has shown to improve the durability and lifespan of the coated objects .
Application 4: Catalyst for Vanadium Redox Flow Battery
- Summary of the Application: Hafnium boride (HfB2) is used as a catalyst for the V3+/V2+ pair in vanadium redox flow batteries . These batteries have the advantages of long life, flexible design, safety, and reliability, so they have broad development prospects in the field of energy storage .
- Methods of Application or Experimental Procedures: In this application, HfB2 is used as a catalyst in the electrochemical reactions that occur in the vanadium redox flow battery .
- Results or Outcomes: The use of HfB2 as a catalyst in vanadium redox flow batteries can enhance the performance of the battery .
Application 5: High-Temperature Structural Materials
- Summary of the Application: Hafnium boride is important and attractive to various applications . It has unique features like high melting temperature, high chemical stability, and high thermal conductivity . Therefore, it is used in high-temperature structural materials .
- Methods of Application or Experimental Procedures: The potential structures of the Hf-B system are systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations .
- Results or Outcomes: The results show that the hardness of the compounds is estimated to be hard or superhard and is found to be sensitive to the B concentrations and types of sandwich-like structures . The newly predicted structure C 2-HfB 6 is estimated to have a superhardness of up to 50 GPa .
安全和危害
Hafnium boride should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
属性
InChI |
InChI=1S/2B.Hf | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTTZMZPZHBOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893925 | |
| Record name | Hafnium diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | Hafnium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hafnium diboride | |
CAS RN |
12007-23-7 | |
| Record name | Hafnium boride (HfB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium boride (HfB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium boride (HfB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium diboride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
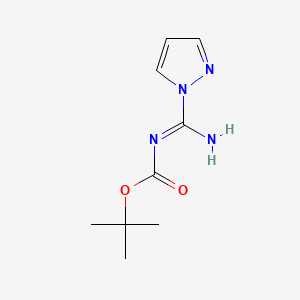

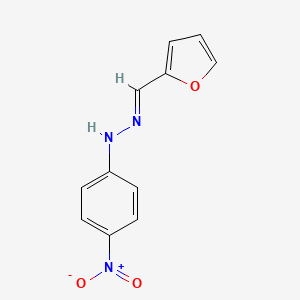

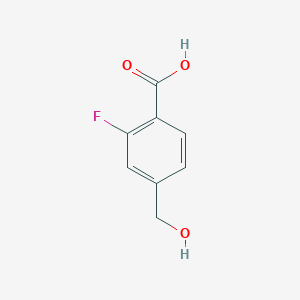
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
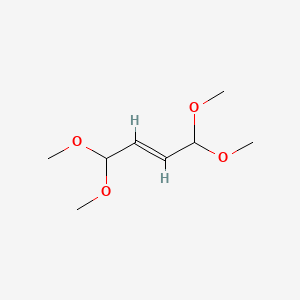
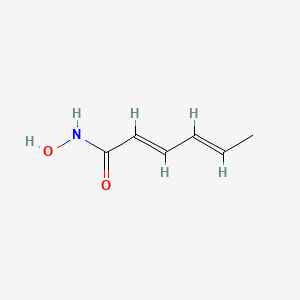
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

